N-Nitroso-1-propanamine potassium salt

Description

Properties

CAS No. |

87549-57-3 |

|---|---|

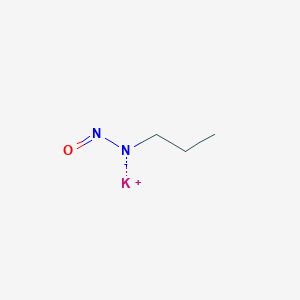

Molecular Formula |

C3H7KN2O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

potassium;nitroso(propyl)azanide |

InChI |

InChI=1S/C3H8N2O.K/c1-2-3-4-5-6;/h2-3H2,1H3,(H,4,6);/q;+1/p-1 |

InChI Key |

DIXZORDDTOBMQK-UHFFFAOYSA-M |

Canonical SMILES |

CCC[N-]N=O.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso-1-propanamine potassium salt can be synthesized through the nitrosation of 1-propanamine. This process typically involves the reaction of 1-propanamine with nitrous acid (HNO2) under acidic conditions. The nitrosation reaction is facilitated by the presence of a strong acid, such as hydrochloric acid, which helps in the formation of the nitrosonium ion (NO+), a key electrophile in the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and high yields .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso-1-propanamine potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted propanamines.

Scientific Research Applications

Toxicological Research

N-Nitroso compounds, including N-Nitroso-1-propanamine potassium salt, are extensively studied for their mutagenic and carcinogenic effects. Research has demonstrated that these compounds can induce tumors in laboratory animals, particularly affecting the liver, nasal cavity, and esophagus. A notable study indicated that chronic exposure to this compound can lead to hepatotoxicity and preneoplastic alterations in liver tissues .

Key Findings:

- Carcinogenicity: this compound has been classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) based on animal studies showing increased tumor incidence .

- Mutagenicity Testing: The Ames test has been optimized for detecting the mutagenic potential of N-nitroso compounds, including this compound. This test is crucial for evaluating the safety of chemicals in pharmaceuticals and food products .

Pharmaceutical Applications

Despite its toxicity, this compound has been investigated for its role in drug formulation and development. Its presence as a contaminant in certain pharmaceuticals has prompted regulatory scrutiny and necessitated the development of methods to minimize its levels .

Case Study:

- Sartans and Nitrosamines: The detection of N-nitroso impurities in sartans (a class of antihypertensive drugs) led to widespread recalls and investigations into manufacturing processes. Regulatory bodies have set limits on acceptable levels of nitrosamines in medications due to their potential health risks .

Environmental Impact Studies

N-Nitroso compounds are also significant in environmental science, particularly concerning their formation and persistence in various ecosystems. They can be generated through natural processes or as byproducts of industrial activities.

Research Insights:

- Formation Mechanisms: Studies have shown that this compound can form during specific chemical reactions involving amines and nitrosating agents found in environmental settings .

- Air Quality Monitoring: Research involving high-efficiency particulate air (HEPA) filters has assessed the capture efficiency of airborne nitrosamines, highlighting the need for effective filtration systems to reduce exposure risks .

Analytical Chemistry

The detection and quantification of this compound are critical for ensuring safety in various applications. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor its presence in environmental samples and pharmaceutical products.

Methodological Advances:

- Detection Techniques: Recent advancements have improved the sensitivity and specificity of methods used to detect nitrosamines, facilitating better monitoring of these compounds in consumer products .

Data Tables

Mechanism of Action

The mechanism of action of N-Nitroso-1-propanamine potassium salt involves the formation of nitroso compounds through nitrosation reactions. The nitroso group (NO) is highly reactive and can interact with various biological molecules, leading to the formation of DNA adducts and other mutagenic compounds. The molecular targets include nucleophilic sites on DNA and proteins, leading to potential carcinogenic effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Potassium salt of N-Methyl-N-nitroso-1-propanamine

- Molecular Formula : C₄H₉N₂O·K (parent compound: C₄H₁₀N₂O)

- Molecular Weight : ~140.24 g/mol (parent compound: 102.14 g/mol) .

- Structure : Derived from the parent nitrosamine, where a potassium ion replaces a proton, forming an ionic compound.

Key Properties :

- Solubility : Enhanced water solubility compared to the parent nitrosamine due to ionic character .

- Reactivity : Potassium salts may accelerate nitrosation reactions under specific conditions (e.g., presence of chloride ions) .

- Applications : Primarily encountered as a synthetic intermediate or impurity in pharmaceuticals, particularly in drugs containing secondary amines susceptible to nitrosation .

Comparison with Similar N-Nitroso Compounds

Structural and Physicochemical Differences

Table 1 summarizes key structural and physicochemical properties of N-Nitroso-1-propanamine potassium salt and related compounds:

Key Observations :

- Volatility: Potassium salts and bulky derivatives (e.g., N-Nitroso Propranolol) exhibit lower volatility, reducing environmental dispersal but increasing persistence in aqueous systems .

- Solubility: Ionic nature of the potassium salt enhances solubility in polar solvents, unlike non-polar NDMA or NDPA .

Carcinogenic Potential and Mechanisms

All N-nitroso compounds are potent carcinogens due to their ability to form alkylating agents that modify DNA . However, their carcinogenic potency varies:

- Methylpropylnitrosamine (Parent): Demonstrated carcinogenicity in animal models, targeting organs like the liver and esophagus .

- NDPA: Classified as a probable human carcinogen (IARC Group 2A) with evidence of bladder and liver tumors in rodents .

- NDMA: A well-characterized human carcinogen (IARC Group 1) with a low threshold of concern (e.g., acceptable intake: 96 ng/day) .

Occurrence and Regulatory Status

- Dietary Sources : Volatile nitrosamines (e.g., NDMA) are found in cured meats and beer, but potassium salts are unlikely to occur naturally .

- Pharmaceuticals : this compound may form during drug synthesis if secondary amines react with nitrosating agents (e.g., nitrites) .

- Regulatory Limits: NDMA: Acceptable intake ≤96 ng/day (FDA, 2023) . N-Nitroso Propranolol: Acceptable intake set at 26.5 ng/day due to higher molecular weight . Potassium Salt: Regulated under general nitrosamine guidelines, requiring risk assessment during drug manufacturing .

Analytical Detection and Mitigation

- Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for non-volatile nitrosamines like the potassium salt .

- Mitigation : Use of scavengers (e.g., ascorbic acid), controlled pH, and avoidance of nitrite contamination in synthesis .

Q & A

Q. Table 1: Optimized GC-TEA Parameters for Volatile Nitrosamines

| Parameter | Setting | Reference |

|---|---|---|

| Column | DB-624 (30 m × 0.32 mm × 1.8 µm) | |

| Oven Program | 40°C (2 min) → 10°C/min → 240°C | |

| Detector | TEA at 450°C | |

| LOD | 0.1 µg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.